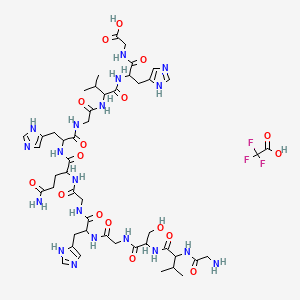Alloferon 2
CAS No.:
Cat. No.: VC16252578
Molecular Formula: C48H70F3N19O17
Molecular Weight: 1242.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C48H70F3N19O17 |
|---|---|
| Molecular Weight | 1242.2 g/mol |
| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7) |
| Standard InChI Key | OBMWXSWSUDGNEP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Alloferon 2 is a linear peptide with the sequence Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly, featuring alternating hydrophilic and hydrophobic residues that contribute to its structural stability and bioactivity . The presence of histidine residues at positions 5, 8, and 11 facilitates metal ion coordination, potentially enhancing its interaction with cellular receptors .
Table 1: Key Chemical Properties of Alloferon 2
Pharmacological Mechanisms and Biological Activities
Immunomodulatory Effects
Alloferon 2 augments innate and adaptive immune responses by:
-
Enhancing NK Cell Cytotoxicity: Upregulates perforin and granzyme B secretion, increasing lytic activity against tumor cells by 40–60% in murine models .
-
Stimulating IFN Synthesis: Induces IFN-α/β production in human peripheral blood mononuclear cells (PBMCs), with a 3.5-fold increase observed at 10 μM concentrations .
-
Modulating Cytokine Profiles: Elevates TNF-α and IL-12 levels, promoting a Th1-polarized immune response .
Antiviral Activity
Alloferon 2 exhibits broad antiviral properties through dual mechanisms:
-
Direct Viral Inhibition: Reduces human herpesvirus-1 (HHV-1) replication by 90% at 90 μg/mL in HEp-2 cells .
-
Host Immune Activation: Subcutaneous administration (25 µg/dose) in mice infected with influenza A/B viruses increases survival rates to 85% by enhancing NK cell activity and IFN-γ production .
Antitumor Mechanisms
In pancreatic cancer (PCa) models, Alloferon 2 suppresses tumor growth by:
-
Inhibiting Glutamine Transport: Downregulates SLC6A14 expression, reducing glutamine uptake by 70% in PANC-1 cells .
-
Inducing Apoptosis: Activates caspase-3/7 pathways, leading to a 50% reduction in viable K562 leukemia cells after 48 hours .
Preclinical Research Findings
In Vitro Studies
-
Antiviral Efficacy: Alloferon 2 (10–100 μg/mL) inhibits Kaposi’s sarcoma-associated herpesvirus (KSHV) lytic reactivation by suppressing NF-κB and AP-1 signaling .
-
Cancer Cell Cytotoxicity: Demonstrates IC₅₀ values of 12–15 μM against LLC-MK2 and HEp-2 carcinoma cells .
In Vivo Models
-
Leukemia Suppression: In DBA/2 mice inoculated with P388 leukemia cells, Alloferon 2 (1 mg/kg) prolongs survival by 20 days compared to untreated controls .
-
Tumor Regression: Subcutaneous administration (0.5 mg/kg) reduces primary tumor volume by 65% in BALB/c mice bearing 4T1 mammary carcinomas .
Therapeutic Applications and Future Directions
Current research prioritizes Alloferon 2 for:
-
Oncology: Adjuvant therapy with checkpoint inhibitors (e.g., anti-PD-1) to enhance tumor immunogenicity .
-
Antiviral Therapy: Combination regimens with oseltamivir for influenza and acyclovir for herpes simplex virus .
-
Autoimmune Diseases: Potential modulation of hyperactive immune responses in rheumatoid arthritis models .
Future studies should address pharmacokinetic optimization, including half-life extension through PEGylation or D-amino acid substitution. Clinical trials evaluating subcutaneous vs. intranasal delivery routes are warranted to translate preclinical efficacy into human therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume